![molecular formula C18H21NO B14365885 2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol CAS No. 90136-97-3](/img/structure/B14365885.png)
2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol is a chemical compound with a complex structure that includes a dimethylamino group, a phenyl group, and a prop-2-en-1-yl group.
Métodos De Preparación
The synthesis of 2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-(dimethylamino)methylphenol with prop-2-en-1-yl bromide under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated derivatives .
Aplicaciones Científicas De Investigación
2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their activity. The phenyl and prop-2-en-1-yl groups contribute to the compound’s overall hydrophobicity, allowing it to interact with hydrophobic pockets in proteins .
Comparación Con Compuestos Similares
Similar compounds to 2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol include:
2-(Dimethylamino)methylphenol: This compound lacks the prop-2-en-1-yl group, making it less hydrophobic and potentially less effective in certain applications.
2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)aniline: This compound has an aniline group instead of a phenol group, which can alter its reactivity and interaction with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of hydrophobicity and reactivity, making it versatile for various applications .
Propiedades
Número CAS |
90136-97-3 |
|---|---|
Fórmula molecular |
C18H21NO |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
2-[2-[2-[(dimethylamino)methyl]phenyl]prop-2-enyl]phenol |
InChI |
InChI=1S/C18H21NO/c1-14(12-15-8-5-7-11-18(15)20)17-10-6-4-9-16(17)13-19(2)3/h4-11,20H,1,12-13H2,2-3H3 |
Clave InChI |
GNADTMYSIPTSDV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC=CC=C1C(=C)CC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


diethyl-lambda~5~-phosphane](/img/structure/B14365809.png)

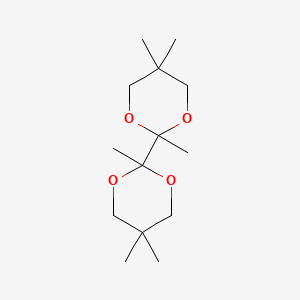
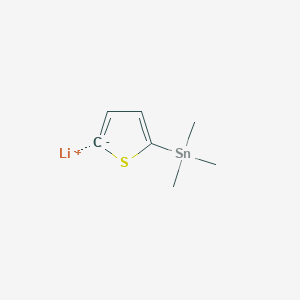
![3-([1,1'-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one](/img/structure/B14365841.png)
![Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate](/img/structure/B14365842.png)

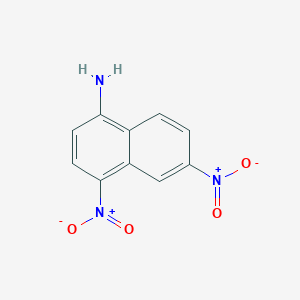
![Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane](/img/structure/B14365861.png)
![Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate](/img/structure/B14365862.png)
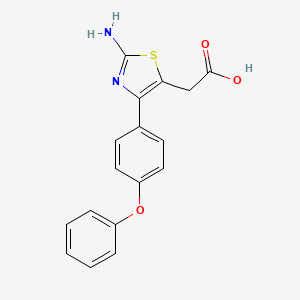

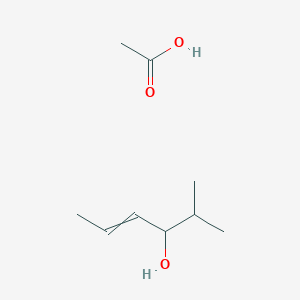
![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea](/img/structure/B14365879.png)
